N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide
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Overview
Description
N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the cyclization of amido-nitriles. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole-2-amine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate reagent under controlled conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles, solvents like DMSO or ethanol, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol derivatives, substituted imidazoles.
Scientific Research Applications
N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-thiol: Similar structure but lacks the imidazole ring.
2-mercapto-1-methylbenzimidazole: Contains a thiol group but differs in the position of the methyl group.
1-methyl-1H-imidazole-2-thiol: Similar imidazole structure but lacks the benzimidazole moiety.
Uniqueness
N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5S |
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Molecular Weight |
257.32 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C12H11N5S/c1-16-10-5-3-2-4-9(10)14-11(16)15-12(18)17-7-6-13-8-17/h2-8H,1H3,(H,14,15,18) |
InChI Key |
FPSMMDVUWCGKIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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